molecular formula C8H7F3N2O B8790359 1-Phenyl-3-(trifluoromethyl)urea CAS No. 56969-94-9

1-Phenyl-3-(trifluoromethyl)urea

Cat. No.: B8790359
CAS No.: 56969-94-9
M. Wt: 204.15 g/mol
InChI Key: NJWVRDKMHWUFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(trifluoromethyl)urea (CAS 13114-87-9) is a chemical compound with the molecular formula C₈H₇F₃N₂O and a molecular weight of 204.15 g/mol . It features a urea backbone substituted with a phenyl group and a 3-(trifluoromethyl)phenyl group, a structure known to be of significant interest in medicinal chemistry research. The presence of the trifluoromethyl group is a common strategy in drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is provided as a high-purity material for research purposes. While specific biological data for this exact molecule is limited in public literature, its core structure is part of an important class of aryl urea derivatives that have demonstrated promising biological activities in scientific studies. Research on closely related structural analogues has shown that diarylurea scaffolds possess a broad spectrum of pharmacological properties. Notably, various urea derivatives have been investigated for their antimicrobial activity , including against control strains of Staphylococcus aureus and Escherichia coli , as well as challenging multidrug-resistant and carbapenemase-producing Gram-negative bacteria like Klebsiella pneumoniae . Furthermore, the aryl urea chemotype is a recognized scaffold in anticancer research . Numerous compounds based on this structure have been subjected to antiproliferative screening against panels of human cancer cell lines. The research value of this compound lies in its potential as a building block for developing new therapeutic agents and as a tool compound for probing biological mechanisms. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the synergistic effect of combining the urea pharmacophore with the electron-withdrawing trifluoromethyl group on a single molecule . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

56969-94-9

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

1-phenyl-3-(trifluoromethyl)urea

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)13-7(14)12-6-4-2-1-3-5-6/h1-5H,(H2,12,13,14)

InChI Key

NJWVRDKMHWUFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(F)(F)F

Origin of Product

United States

Scientific Research Applications

Applications Overview

Application AreaDescription
Agricultural ChemistryUsed as a selective herbicide for controlling weeds with minimal crop damage.
Pharmaceutical DevelopmentServes as a building block for synthesizing pharmaceutical intermediates.
Material ScienceIncorporated into polymers to enhance thermal stability and chemical resistance.
Environmental ResearchStudies the impact of agrochemicals on ecosystems and develops safer alternatives.
Analytical ChemistryActs as a reference standard in various analytical methods.

Agricultural Chemistry

1-Phenyl-3-(trifluoromethyl)urea is primarily recognized for its role as a herbicide . It effectively controls a wide range of weeds while minimizing damage to crops, making it valuable for sustainable farming practices. Its selectivity allows it to target unwanted vegetation without adversely affecting desired plants, which is crucial for maintaining ecological balance in agricultural settings .

Pharmaceutical Development

In the realm of pharmaceuticals, this compound is utilized in the synthesis of various pharmaceutical intermediates . Its unique structure allows it to participate in chemical reactions that lead to the development of new drugs targeting specific diseases, particularly those related to cancer and inflammation . The trifluoromethyl group enhances the compound's biological activity by influencing molecular interactions within biological systems.

Case Study: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the urea moiety can enhance its efficacy as an anticancer agent by improving binding affinity to target proteins involved in cancer progression .

Material Science

In material science, this compound is incorporated into polymer formulations to improve their thermal stability and chemical resistance . This application is critical for developing durable materials used in various industries, including construction and consumer goods . The incorporation of this compound into materials can lead to enhanced performance characteristics, making them suitable for demanding applications.

Environmental Research

This compound plays a significant role in environmental research by assessing the impact of agrochemicals on ecosystems. It aids researchers in developing safer alternatives that mitigate environmental risks associated with traditional herbicides and pesticides . Studies focus on understanding the degradation pathways of such compounds in soil and water systems, contributing to better environmental management practices.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in various analytical methods, ensuring accurate measurements and quality control in laboratories. Its stable chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where precision is paramount .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-phenyl-3-(trifluoromethyl)urea can be contextualized by comparing it to structurally related diarylurea derivatives. Key differences in substituents, molecular weights, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of Selected Diarylurea Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Findings Reference
This compound Phenyl, 3-CF₃-phenyl 242.2 N/A (Theoretical) N/A
1-[3-(Trifluoromethyl)phenyl]urea (83) 3-CF₃-phenyl, pyridinyl 335.3 Anticancer (MCF-7 cells) Inhibited MCF-7 breast cancer cell proliferation via US-NCI screening .
CTPPU 4-Chloro-3-CF₃-phenyl, phenyl 343.7 Anticancer (NSCLC cells) Induced cell cycle arrest and apoptosis in non-small cell lung cancer cells .
1-Phenyl-3-(3-trifluoromethoxyphenyl)urea Phenyl, 3-CF₃O-phenyl 312.3 CKX inhibition IC₅₀ = 10⁻⁸ M for AtCKX2 and ZmCKX1, comparable to dichlorophenyl analogs .
11d () 4-CF₃-phenyl, thiazolyl-piperazinyl-hydrazinyl 534.1 [M+H]+ Synthetic intermediate High yield (85.3%); used in antiproliferative compound libraries .
11e () 3-CF₃-phenyl, thiazolyl-piperazinyl-hydrazinyl 534.1 [M+H]+ Synthetic intermediate Yield = 86.7%; structural analog with meta-CF₃ substitution .

Key Observations:

Substituent Effects on Bioactivity :

  • The position of the trifluoromethyl group (para vs. meta) influences target selectivity. For example, compound 83 (meta-CF₃) showed activity against MCF-7 cells , whereas CTPPU (para-CF₃ with chloro) targeted NSCLC cells .
  • Combining CF₃ with halogens (e.g., chlorine in CTPPU) enhances anticancer potency by improving target binding and cellular uptake .

Role of Auxiliary Functional Groups :

  • Thiazole-piperazine-hydrazine moieties (e.g., in compounds) improve solubility and pharmacokinetic profiles, though their primary role is as synthetic intermediates .
  • Pyridine or quinazoline rings (e.g., compound 24 in ) introduce planar aromatic systems that enhance interactions with kinase ATP-binding pockets .

Enzyme Inhibition Potency: Trifluoromethoxy-phenyl derivatives (e.g., compound 16 in ) exhibit CKX inhibition comparable to dichlorophenyl analogs, with IC₅₀ values in the nanomolar range .

Cytotoxicity and Selectivity :

  • Diarylureas with CF₃ groups generally show lower cytotoxicity compared to halogenated analogs, as seen in CRAC channel inhibitors like 1-phenyl-3-(1-phenylethyl)urea () .

Preparation Methods

Reaction Mechanism and Conditions

The general reaction involves:
Ar-NH2+urea+R2NHAr-NH-C(O)-NHR2+NH3\text{Ar-NH}_2 + \text{urea} + \text{R}_2\text{NH} \rightarrow \text{Ar-NH-C(O)-NHR}_2 + \text{NH}_3
where Ar represents the phenyl group with a trifluoromethyl substituent.

Key parameters include:

  • Urea excess : A molar ratio of urea-to-aniline ≥1.1 ensures complete conversion.

  • Temperature : Optimal yields are achieved at 180–190°C.

  • Solvent : Non-polar solvents like orthodichlorobenzene prevent side reactions.

Experimental Data from Patent Embodiments

ParameterEmbodiment 2Embodiment 3
Reaction Temperature180°C185–188°C
Reaction Time4 hours10 hours
Urea Excess (mol%)15%45%
Yield85%89%
Purity98%97%

This method achieves industrial-scale viability with yields exceeding 85% and purity >95%. However, prolonged reaction times and high urea excess necessitate efficient ammonia removal systems.

Carbamoyl Chloride Route

The carbamoyl chloride method, demonstrated in for a related compound, involves reacting 4-(trifluoromethyl)aniline with dimethylcarbamoyl chloride in the presence of triethylamine. While the original study focused on 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, the protocol is adaptable to this compound by substituting phenylcarbamoyl chloride.

Synthetic Procedure

  • Reagents :

    • 4-(Trifluoromethyl)aniline (10 mmol)

    • Phenylcarbamoyl chloride (11 mmol)

    • Triethylamine (15 mmol) in anhydrous dichloromethane.

  • Conditions : Reflux for 1 hour, followed by aqueous workup and recrystallization from ethyl acetate.

Isotopic Labeling via 13CO2 Incorporation

A novel approach from employs 13CO2 gas to synthesize carbon-labeled ureas. While designed for isotopic studies, the method is applicable to this compound by reacting 4-(trifluoromethyl)phenyl azide with aniline derivatives under CO2 pressure.

General Protocol

  • Reagents :

    • 4-(Trifluoromethyl)phenyl azide (0.10 mmol)

    • Aniline (0.10 mmol)

    • Dimethylphenylphosphine (0.10 mmol) in acetonitrile.

  • Conditions : 25°C for 5 minutes under 110 mbar 13CO2.

Performance Metrics

  • Yield : 85% for analogous compounds.

  • Purity : >90% after flash chromatography.

This method is specialized for isotopic labeling but highlights the versatility of urea synthesis under mild conditions.

Comparative Analysis of Methods

MethodYieldPurityTemperatureScalabilitySafety Concerns
Urea Condensation85–89%97–98%180–190°CHighAmmonia handling
Carbamoyl Chloride70–80%>95%RefluxModerateMoisture sensitivity
13CO2 Labeling85%>90%25°CLowHigh-cost reagents

Optimization Challenges and Solutions

  • Ammonia Removal in Urea Condensation :

    • Challenge : Incomplete ammonia removal reduces yields.

    • Solution : Use of vacuum distillation or gas purging systems.

  • Moisture Sensitivity in Carbamoyl Chloride Route :

    • Challenge : Hydrolysis of carbamoyl chlorides to ureas.

    • Solution : Rigorous drying of solvents and reagents.

  • Cost in Isotopic Labeling :

    • Challenge : High expense of 13CO2 and specialized equipment.

    • Solution : Reserve for tracer studies requiring isotopic precision .

Q & A

Q. What are the standard synthetic routes for preparing 1-Phenyl-3-(trifluoromethyl)urea derivatives, and how are reaction conditions optimized?

The synthesis typically involves reacting substituted phenyl isocyanates with amines. For example, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea is synthesized by reacting phenyl carbamate derivatives with aminophenol in acetonitrile under reflux (65°C, 1 hour) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base . Optimization includes solvent selection (e.g., acetonitrile vs. toluene), catalyst/base choice (DABCO vs. triethylamine), and temperature control to improve yields (typically 30–50% for similar derivatives) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • IR spectroscopy : Detects urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.0 ppm), trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR), and urea NH signals (δ 8.5–10.0 ppm) .
  • HPLC : Purity assessment (≥98% purity criteria for bioactive derivatives) .

Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound derivatives?

AutoDock Vina calculates ligand-receptor interactions using scoring functions and grid-based docking. For urea derivatives targeting proteins like STAT3, researchers define the binding pocket coordinates, generate grid maps, and run multithreaded simulations to rank binding modes. Validation involves comparing predicted vs. experimental IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence the bioactivity of this compound analogs?

  • Trifluoromethyl groups : Enhance metabolic stability and hydrophobic interactions, as seen in STAT3-IN-7 (IC₅₀ = 0.5 μM) .
  • Aromatic substituents : Electron-withdrawing groups (e.g., Cl, CF₃) at the meta/para positions improve antiproliferative activity (e.g., derivatives in NCI-60 screens showed GI₅₀ < 10 μM) .
  • Heterocyclic linkers : Thiadiazole or pyridine moieties increase solubility and target specificity (e.g., compound 4 in inhibits cancer cell proliferation via thiadiazole-thiol interactions) .

Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines)?

Contradictions may arise from:

  • Cell line specificity : STAT3 inhibition efficacy varies with SHP-1 phosphatase expression levels .
  • Assay conditions : Differences in serum concentration or incubation time affect compound stability (e.g., urea derivatives degrade faster in serum-rich media) .
  • Off-target effects : Use siRNA knockdown or isoform-selective inhibitors to validate target engagement .

Q. What strategies improve the synthetic yield of low-yielding this compound derivatives?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30% → 50% yield for similar ureas) .
  • Catalyst screening : Pd/C or zeolites enhance coupling reactions for aryl-urea bonds .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of trifluoromethyl intermediates .

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